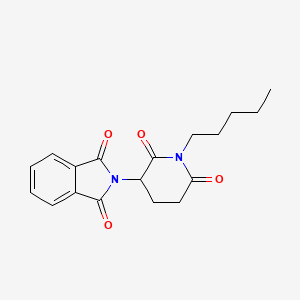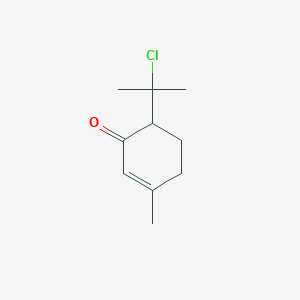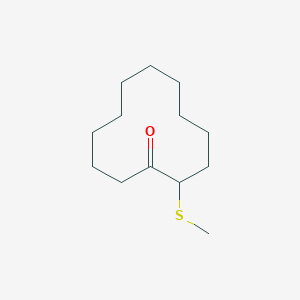
2-(Methylsulfanyl)cyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)cyclododecan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a twelve-membered ring with a methylsulfanyl group attached to one of the carbon atoms. It is a white, waxy solid at room temperature and is soluble in nonpolar organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane.
Industrial Production Methods
Industrial production of cyclododecanone, a precursor to this compound, involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)cyclododecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclododecanone ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, including lubricants and surfactants
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)cyclododecan-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s cyclic structure allows it to fit into specific binding sites, affecting the function of biological molecules. The exact pathways and targets are still under investigation, but it is believed to modulate enzymatic activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclododecane: A cyclic hydrocarbon with a twelve-membered ring, used as a temporary binder in conservation and art restoration.
Cyclododecanone: A ketone derivative of cyclododecane, used as an intermediate in the synthesis of polymers and other chemicals.
Uniqueness
2-(Methylsulfanyl)cyclododecan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological molecules and provides opportunities for diverse chemical transformations that are not possible with its simpler counterparts .
Eigenschaften
CAS-Nummer |
52190-38-2 |
|---|---|
Molekularformel |
C13H24OS |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
2-methylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C13H24OS/c1-15-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h13H,2-11H2,1H3 |
InChI-Schlüssel |
MHLIPKJQDHTIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1CCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


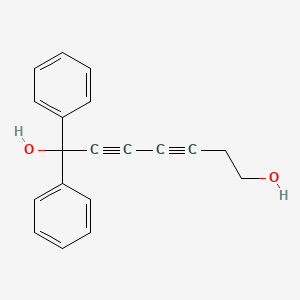
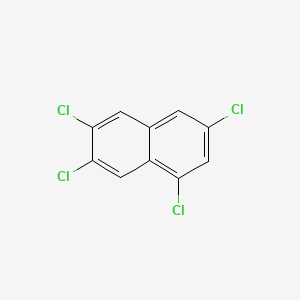
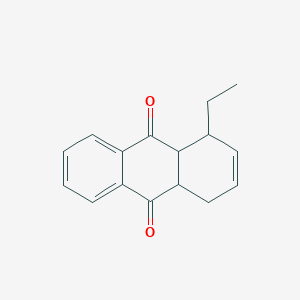

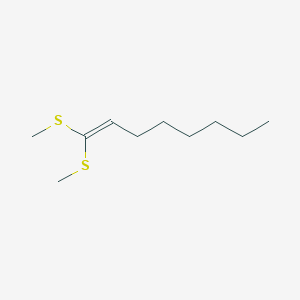
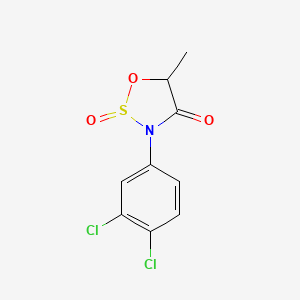
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
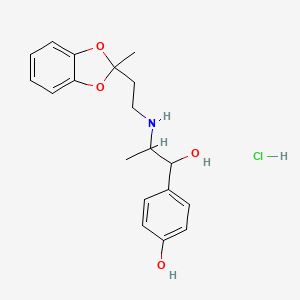
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
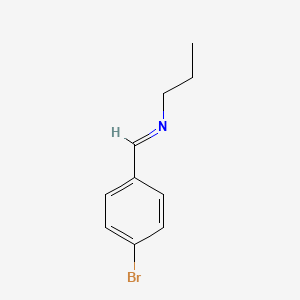
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
